molecular formula C5H7NO4S B13068826 Methyl 2-cyano-2-methanesulfonylacetate

Methyl 2-cyano-2-methanesulfonylacetate

Cat. No.: B13068826
M. Wt: 177.18 g/mol
InChI Key: CLRGJNNRVSHQPZ-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-methanesulfonylacetate is an organic compound with the molecular formula C₅H₇NO₄S. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of a cyano group, a methanesulfonyl group, and an ester functional group, making it a valuable building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyano-2-methanesulfonylacetate typically involves the reaction of methyl cyanoacetate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Methyl cyanoacetate+Methanesulfonyl chlorideMethyl 2-cyano-2-methanesulfonylacetate\text{Methyl cyanoacetate} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Methyl cyanoacetate+Methanesulfonyl chloride→Methyl 2-cyano-2-methanesulfonylacetate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-2-methanesulfonylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions, leading to the formation of complex molecules.

    Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or amines in the presence of a base.

    Michael Addition: Catalysts like organocatalysts or metal complexes.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Nucleophilic Substitution: Substituted cyanoacetates.

    Michael Addition: β-substituted cyanoacetates.

    Hydrolysis: 2-cyano-2-methanesulfonylacetic acid.

Scientific Research Applications

Methyl 2-cyano-2-methanesulfonylacetate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Materials Science: In the development of new polymers and materials with specific properties.

    Biological Studies: As a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-methanesulfonylacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group and the ester group can participate in various reactions, leading to the formation of new bonds and functional groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and methanesulfonyl groups, which stabilize the intermediate species formed during reactions.

Comparison with Similar Compounds

    Methyl cyanoacetate: Lacks the methanesulfonyl group, making it less reactive in certain nucleophilic substitution reactions.

    Ethyl cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl methanesulfonylacetate: Lacks the cyano group, affecting its reactivity and applications.

Uniqueness: Methyl 2-cyano-2-methanesulfonylacetate is unique due to the presence of both the cyano and methanesulfonyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

methyl 2-cyano-2-methylsulfonylacetate

InChI

InChI=1S/C5H7NO4S/c1-10-5(7)4(3-6)11(2,8)9/h4H,1-2H3

InChI Key

CLRGJNNRVSHQPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)S(=O)(=O)C

Origin of Product

United States

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